7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one
Description
7-((4-Bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 4-bromobenzyloxy group at position 7, a 3,4-dimethoxyphenyl moiety at position 3, and a hydroxyl group at position 3.
Properties
IUPAC Name |
7-[(4-bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrO6/c1-28-20-8-5-15(9-21(20)29-2)18-13-31-22-11-17(10-19(26)23(22)24(18)27)30-12-14-3-6-16(25)7-4-14/h3-11,13,26H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZGJRLQWYMGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one” typically involves multiple steps, including the formation of the chromenone core, introduction of the bromobenzyl group, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include bromobenzyl bromide, dimethoxybenzaldehyde, and various catalysts and solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential antioxidant and anti-inflammatory properties. It can be used in cell culture studies to investigate its effects on cellular pathways and gene expression.
Medicine
In medicine, the compound may be explored for its potential therapeutic effects. Its structural similarity to other bioactive flavonoids suggests it may have applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one” likely involves interactions with various molecular targets, such as enzymes, receptors, and signaling pathways. Its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several chromen-4-one derivatives documented in the evidence:
Key Observations :
- Aromatic Substitution : The 3,4-dimethoxyphenyl group at position 3 distinguishes the target compound from analogs like 7 and 8 , which feature dihydroxyphenyl groups. Methoxy substituents may reduce metabolic degradation compared to hydroxyl groups .
Crystallographic and Spectroscopic Insights
- Crystallography : Analogous compounds (e.g., ) were refined using SHELXL () and visualized via OLEX2 (), providing methodologies for structural validation of the target compound .
- Spectroscopic Data : NMR and MS profiles of compounds 7 and 8 () serve as benchmarks for characterizing the target compound’s purity and substituent positions .
Biological Activity
7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromone backbone with specific substituents that may influence its biological activity. The presence of bromine and methoxy groups is known to enhance the compound's lipophilicity and biological interactions.
Research indicates that chromone derivatives can exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPK pathways, which are crucial in inflammatory responses and cancer progression.
Antioxidant Activity
Studies have shown that compounds with similar structures to this compound exhibit significant antioxidant properties. The antioxidant activity is often assessed using DPPH radical scavenging assays and ABTS assays.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| 7-Bromochromone | 15.2 | DPPH Scavenging |
| 7-Methoxychromone | 12.8 | ABTS Scavenging |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. In studies involving RAW 264.7 macrophages, it inhibited LPS-induced nitric oxide (NO) production, a marker of inflammation.
| Compound | NO Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 65% | 20 |
| Control (Dexamethasone) | 85% | 10 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that it induces apoptosis in cancer cells through caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.5 | Apoptosis via Caspase-3 Activation |
| A549 (Lung Cancer) | 22.0 | Cell Cycle Arrest |
Case Studies
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar chromone derivatives significantly reduced inflammation markers in animal models of arthritis.
- Anticancer Efficacy : Research published in Cancer Letters reported that a structurally related chromone derivative showed enhanced cytotoxicity against various tumor cell lines by inducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
